Cabazitaxel Impurity (Oxazolidine Protected), also known as DeTroc-oxazolidine, is a significant impurity associated with cabazitaxel, a chemotherapy drug used primarily for treating metastatic prostate cancer. The presence of impurities in pharmaceutical compounds is critical as they can affect the efficacy and safety of the drug. Understanding the characteristics and implications of such impurities is essential for regulatory compliance and therapeutic effectiveness.
Cabazitaxel was developed by Sanofi-Aventis and is marketed under the brand name JEVTANA. The drug's synthesis involves complex organic chemistry processes, leading to various impurities, including the oxazolidine protected form. Regulatory bodies such as the U.S. Food and Drug Administration and the Australian Therapeutic Goods Administration provide guidelines on acceptable impurity levels in drug substances, emphasizing the importance of characterizing these impurities thoroughly .
Cabazitaxel Impurity (Oxazolidine Protected) falls under the category of organic chemical compounds, specifically classified as an impurity within the context of pharmaceutical manufacturing. It is a derivative of cabazitaxel and is characterized by its oxazolidine protective group, which plays a role in its stability and reactivity during synthesis processes.
The synthesis of cabazitaxel and its impurities typically involves several steps, including protection-deprotection strategies. The oxazolidine group serves as a protective moiety to enhance stability during synthetic transformations.
The molecular structure of Cabazitaxel Impurity (Oxazolidine Protected) features a complex arrangement typical of taxane derivatives. The presence of the oxazolidine ring modifies its steric and electronic properties.
The chemical behavior of Cabazitaxel Impurity (Oxazolidine Protected) can be characterized by its reactivity under various conditions:
These reactions are crucial for obtaining pure cabazitaxel from its precursors and impurities, ensuring that the final pharmaceutical product meets safety standards.
The mechanism by which cabazitaxel exerts its therapeutic effects involves inhibition of microtubule depolymerization, leading to cell cycle arrest in cancer cells. The presence of impurities like Cabazitaxel Impurity (Oxazolidine Protected) may influence this mechanism by altering pharmacokinetics or pharmacodynamics.
Research indicates that while cabazitaxel is effective against resistant prostate cancer cells, impurities must be controlled to avoid adverse effects or reduced efficacy .
Cabazitaxel Impurity (Oxazolidine Protected) is primarily used in research settings to study its effects on drug formulation and stability. Understanding this impurity helps in:
The oxazolidine-protected impurity possesses the molecular formula C₄₈H₆₁NO₁₄ and a molecular weight of 875.99 g/mol [1] [9]. Its structure incorporates an oxazolidine ring (a five-membered heterocycle containing nitrogen and oxygen) fused to the C-13 side chain of the cabazitaxel core. This ring functions as a protecting group, specifically masking the C-2' hydroxyl and C-3' amine functionalities of the parent N-debenzoyl-N-(tert-butoxycarbonyl) taxane precursor during synthesis [4] [7]. Key stereochemical features include multiple chiral centers with defined configurations (e.g., 4S,5R for the oxazolidine ring and specific R/S designations throughout the taxane core), critically influencing its chemical behavior and chromatographic properties [4] [9].
Table 1: Key Physicochemical Properties of Cabazitaxel Impurity (Oxazolidine Protected)
Property | Value | Source |
---|---|---|
CAS Registry Number | 1373171-12-0 | [1] [4] [9] |
Molecular Formula | C₄₈H₆₁NO₁₄ | [1] [9] |
Molecular Weight | 875.99 g/mol | [1] [9] |
IUPAC Name | 5-((2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-Acetoxy-12-(benzoyloxy)-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxet-9-yl) 3-(tert-butyl) (4S,5R)-2,2-dimethyl-4-phenyloxazolidine-3,5-dicarboxylate | [4] |
Purity Specification (Typical) | >95% (HPLC) | [1] [9] |
Key Functional Groups | Oxazolidine, ester, carbamate, benzoyl, acetyl, tertiary butoxycarbonyl (Boc) | [1] [7] |
Structural elucidation relies heavily on advanced spectroscopic techniques. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy reveals characteristic signals including the tert-butyl group singlet (~1.4 ppm), aromatic protons from the phenyl and benzoyl groups (7.2-8.1 ppm), methoxy group singlets (~3.3-3.5 ppm), and complex aliphatic proton patterns reflecting the polycyclic taxane core [9]. Carbon-13 (¹³C NMR) spectroscopy provides definitive evidence for carbonyl carbons (ester, carbamate ~150-175 ppm), oxazolidine ring carbons, and quaternary carbons [2] [9]. High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula via the exact mass of the molecular ion (m/z calc. for C₄₈H₆₁NO₁₄ [M+H]+: 876.4165, found: 876.4162) [9]. Chromatographic behavior, typically monitored using Reversed-Phase HPLC with UV detection (often around 230-254 nm), is distinct from cabazitaxel and other related impurities, allowing for its specific identification and quantification [2] [7].
Within cabazitaxel manufacturing, the oxazolidine moiety serves a crucial purpose as a protecting group. The C-2' hydroxyl and C-3' amine on the side chain of key synthetic intermediates are highly reactive. The oxazolidine ring formation simultaneously protects both functional groups in a single step, preventing unwanted side reactions (e.g., oxidation, acylation at undesired sites) during the complex multi-step synthesis of the cabazitaxel molecule [4] [7]. Subsequent deprotection under controlled acidic conditions (e.g., using mild acids like acetic acid or specific aqueous acidic workups) cleaves the oxazolidine ring, regenerating the desired C-2' hydroxyl and C-3' amine functionalities present in the final active pharmaceutical ingredient (API) [7]. Consequently, the oxazolidine-protected compound is intrinsically linked to the synthetic route and must be thoroughly removed during downstream purification processes.
Table 2: Analytical Methods for Detection and Quantification of Oxazolidine-Protected Impurity
Analytical Technique | Key Conditions/Parameters | Application Purpose | Source Reference |
---|---|---|---|
Reversed-Phase HPLC-UV | Column: C18 (e.g., Agilent Zorbax SB); Mobile Phase: Acetonitrile/Water gradients (e.g., 45:55 to 70:30 v/v); Detection: ~230-254 nm | Purity assessment, identification, quantification in API and intermediates | [2] [7] |
Preparative Chromatography | Dynamic Axial Compression (DAC) Column; Mobile Phase: Optimized Acetonitrile/Water (e.g., 45:55 v/v) | Isolation and purification of impurity reference standard (>98%) | [2] |
NMR Spectroscopy | ¹H NMR (400-600 MHz), ¹³C NMR (100-150 MHz) in deuterated solvents (e.g., CDCl₃) | Structural confirmation and characterization of isolated impurity | [2] [9] |
Mass Spectrometry (MS/HRMS) | LC-MS, ESI or APCI ionization; High-Resolution Mass Analyzer | Molecular weight confirmation, structural fingerprinting | [9] |
In Quality Control (QC), this impurity is a significant marker. Its presence above specified thresholds in the final API indicates potential inefficiencies in the deprotection step or final purification stages of the manufacturing process [4] [7]. Pharmacopeial and in-house specifications strictly limit the allowable levels of this and other impurities in cabazitaxel drug substance, guided by International Council for Harmonisation (ICH) Q3A and Q3B guidelines. Laboratories utilize sensitive and specific methods, primarily Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection, for its routine monitoring. The distinct chromatographic retention time of the oxazolidine-protected impurity, compared to cabazitaxel and other process-related impurities (e.g., de-Boc cabazitaxel, 10-deacetyl-7,10-dimethoxybaccatin III), enables accurate quantification [2] [5] [7]. High-purity reference standards (>95%, often >98%) of the oxazolidine-protected impurity are essential for method development, validation, and ongoing QC testing to ensure accurate identification and quantification [1] [4] [9].
Impurity profiling is a cornerstone of regulatory compliance for anticancer drugs like cabazitaxel. Regulatory agencies (FDA, EMA, ICH) mandate stringent identification, reporting, qualification, and control of impurities present at levels ≥ 0.10% in the final API [2] [7]. The oxazolidine-protected impurity falls into the category of a process-related impurity, specifically arising from the synthetic route employed. Its potential presence necessitates comprehensive characterization (structural elucidation, toxicological assessment if required) and strict control through validated analytical methods within the drug substance specification [4] [7].
The inclusion of well-characterized impurities like the oxazolidine-protected compound in regulatory submissions (e.g., Drug Master Files - DMFs, Common Technical Documents - CTDs) is mandatory. These submissions must detail the impurity's chemical structure, origin (synthetic step where it is formed or introduced), control strategy (specification limits with justification - typically based on batch data and stability studies), analytical procedures for detection and quantification, and available toxicological data if thresholds are exceeded [2] [7]. Establishing shelf-life and appropriate storage conditions for cabazitaxel also relies on stability-indicating methods capable of tracking the formation of degradation impurities. While primarily a synthesis intermediate, understanding potential degradation pathways involving the oxazolidine group (if present in certain formulations or under stress) might also be relevant [2]. The availability of high-purity reference materials (e.g., >98% purity as isolated via preparative chromatography) is critical for developing and validating these stability-indicating methods and ensuring the accuracy of impurity quantification throughout the product lifecycle [2] [7].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2